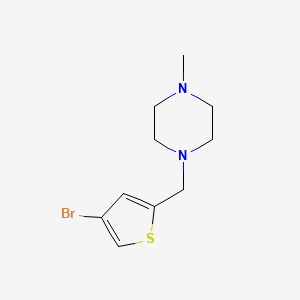
1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C10H15BrN2S and its molecular weight is 275.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis in Medicinal Chemistry
1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine is used in the synthesis of various medicinal compounds. For instance, it is a key component in the synthesis of thieno[2,3-b][1,5]benzoxazepine derivatives, which are analogs of loxapine, a potent antipsychotic drug (Kohara et al., 2002). Similarly, it is utilized in the preparation of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]-benzazepine derivatives, with potential applications in pharmaceutical chemistry (Kohara et al., 2002).
Anticancer Activity
This compound has shown relevance in cancer research. A study investigating 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), which includes this compound, revealed its significant in vivo and in vitro anticancer activity with low toxicity (Jiang et al., 2007).
Role in Catalytic and Antimicrobial Studies
The compound is also instrumental in studies of less symmetrical dicopper(II) complexes, which are used as models for catechol oxidase, an enzyme involved in biological oxidation reactions. These studies contribute to understanding the role of a thioether group close to the metal site in enzymatic reactions (Merkel et al., 2005). Furthermore, it is used in synthesizing complexes with potential antimicrobial activities (Bharathi et al., 2009).
Synthesis of Derivatives and Reagents
This compound is crucial in synthesizing various chemical derivatives, including amides and other organic compounds, which are important in the development of novel drugs and reagents (Koroleva et al., 2011). It's also utilized in synthesizing derivatization reagents for the detection of amine enantiomers in pharmacological studies (Jin et al., 2020).
Structural Studies and Analysis
Structural studies of compounds derived from this compound contribute to our understanding of molecular structures and properties. These studies are fundamental in pharmaceutical and chemical research for designing new compounds with desired properties (Ozbey et al., 2001).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2S/c1-12-2-4-13(5-3-12)7-10-6-9(11)8-14-10/h6,8H,2-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCVSTFCJVWORZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CS2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350364 |
Source


|
| Record name | 1-((4-bromothiophen-2-yl)methyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364794-30-9 |
Source


|
| Record name | 1-((4-bromothiophen-2-yl)methyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














